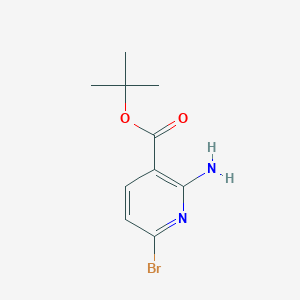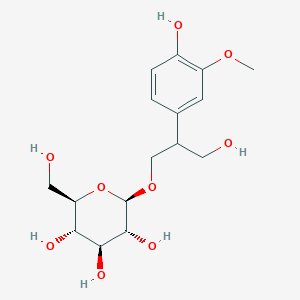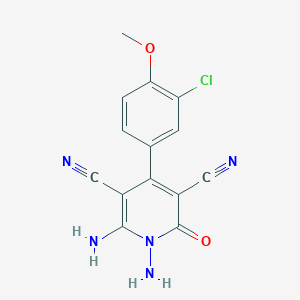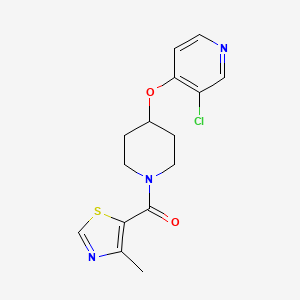
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H29ClN2O2 and its molecular weight is 352.9. The purity is usually 95%.
The exact mass of the compound 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Heterocyclic compounds, including those with a piperazine core, have been synthesized and evaluated for their potential anticancer activities. For instance, a study demonstrated the synthesis of a heterocyclic compound utilizing piperazin-1-yl phenol and formohydrazide as starting materials, which was then assessed for in vitro anticancer activity against human bone cancer cell lines. This research underscores the utility of piperazine derivatives in developing therapeutic agents targeting cancer (Lv et al., 2019).
Antimalarial Activity
Research into piperazine derivatives has also explored their antimalarial potential. A study detailed the synthesis and evaluation of tert-butyl and dihydrated salt piperazine derivatives as potential antimalarial agents. The research indicated the importance of specific substituents for generating antimalarial activity, highlighting the role of piperazine compounds in combating malaria (Cunico et al., 2009).
Antioxidant and Anticancer Properties
Piperazine conjugates have been synthesized and analyzed for their antioxidant and anticancer efficacy. One study synthesized chrysin-piperazine conjugates and evaluated their free radical scavenging potential and anticancer efficacy against various cancer cell lines. The findings demonstrate the promising therapeutic potential of piperazine derivatives in oncology (Patel et al., 2016).
Antibacterial and Biofilm Inhibition
Piperazine compounds have been investigated for their antibacterial properties and ability to inhibit biofilms. Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker exhibited potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains. This research underscores the potential of piperazine derivatives in addressing bacterial infections and biofilm-associated problems (Mekky & Sanad, 2020).
Metabolic Studies
Piperazine derivatives have also been studied for their metabolic pathways. One such study explored the oxidative metabolism of a novel antidepressant, showcasing how piperazine-based compounds are metabolized in the body. This kind of research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Hvenegaard et al., 2012).
特性
IUPAC Name |
1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.ClH/c22-18(17-9-10-17)15-20-11-13-21(14-12-20)19(23)8-4-7-16-5-2-1-3-6-16;/h1-3,5-6,17-18,22H,4,7-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPJWZAYPJPUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)CCCC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]prop-2-enamide](/img/structure/B2944820.png)
![2-[1-(4-Bromophenyl)cyclopropyl]-2-oxoacetic acid](/img/structure/B2944821.png)



![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)
![N-(3-cyanophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2944832.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2944835.png)